molecular formula C9H15ClN2O2S B1522940 N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride CAS No. 1251925-49-1

N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride

Cat. No.: B1522940
CAS No.: 1251925-49-1
M. Wt: 250.75 g/mol
InChI Key: QNVKGQSHDQNEAW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylaniline with chlorosulfonic acid, followed by the addition of methylamine . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency and safety, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride
  • N,N-dimethyl-2-(ethylamino)benzene-1-sulfonamide hydrochloride
  • N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide

Comparison: N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it suitable for specific applications .

Properties

IUPAC Name

N,N-dimethyl-2-(methylamino)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-10-8-6-4-5-7-9(8)14(12,13)11(2)3;/h4-7,10H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVKGQSHDQNEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1S(=O)(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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